N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-benzylpiperidine with an appropriate acylating agent to introduce the oxoethyl group. This is followed by sulfonation with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to act on certain receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter release and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different functional groups.
N-(1-Benzylpiperidin-4-yl)-2-furamide: Another piperidine derivative with distinct chemical properties.
Uniqueness
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H32N2O3S |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H32N2O3S/c1-22-8-12-26(13-9-22)30(34(32,33)27-14-10-23(2)11-15-27)21-28(31)29-18-16-25(17-19-29)20-24-6-4-3-5-7-24/h3-15,25H,16-21H2,1-2H3 |
InChI Key |
DJPNBWYUXGQWHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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